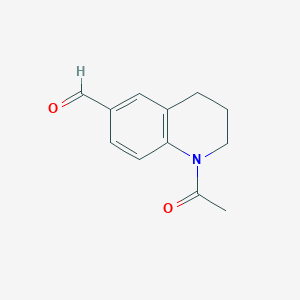
1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with an acetyl group at the 1-position and an aldehyde group at the 6-position, making it a versatile intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzaldehyde with acetylacetone in the presence of a catalyst can yield the desired compound. Another method involves the condensation of 2-aminobenzaldehyde with acetyl chloride followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carboxylic acid.
Reduction: 1-Acetyl-3,4-dihydro-2H-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Quinoline derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. This compound can be used as a starting material for the synthesis of bioactive molecules.
Medicine: Quinoline-based compounds are known for their therapeutic potential. This compound can be used in the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, which are involved in DNA replication and cell signaling pathways.
相似化合物的比较
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde can be compared with other quinoline derivatives, such as:
3-Acetylquinoline: Similar in structure but lacks the aldehyde group at the 6-position.
4-Hydroxyquinoline: Contains a hydroxyl group instead of an acetyl group.
Quinoline-2-carbaldehyde: Features an aldehyde group at the 2-position instead of the 6-position.
Uniqueness: The presence of both an acetyl group and an aldehyde group in this compound makes it a unique and versatile intermediate for various chemical transformations, providing opportunities for the synthesis of a wide range of derivatives with potential biological activities.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-9(15)13-6-2-3-11-7-10(8-14)4-5-12(11)13/h4-5,7-8H,2-3,6H2,1H3 |
InChI 键 |
HNBNXDLYGIVZCW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















